N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride
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Description
The compound is a complex organic molecule with several functional groups. It contains a cyclobutyl group, a cyclopropane group, an amine group, and a carboxamide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclobutyl and cyclopropane rings might be formed through cyclization reactions, while the amine and carboxamide groups could be introduced through substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclobutyl and cyclopropane rings would add rigidity to the structure, while the amine and carboxamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to its functional groups. The amine group could act as a nucleophile in substitution reactions, while the carboxamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amine and carboxamide could increase its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O.ClH/c1-14(9-16(14,17)18)13(21)20-12-7-15(8-12,10-19)11-5-3-2-4-6-11;/h2-6,12H,7-10,19H2,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTYJZCGDVFMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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